4-((4-fluorophenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide
Description
4-((4-Fluorophenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide is a heterocyclic compound featuring a thiazole core substituted with a pyridin-4-yl group and a butanamide chain linked to a 4-fluorophenylthio moiety.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS2/c19-14-3-5-15(6-4-14)24-11-1-2-17(23)22-18-21-16(12-25-18)13-7-9-20-10-8-13/h3-10,12H,1-2,11H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLRCCGVYGNAIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCCC(=O)NC2=NC(=CS2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-fluorophenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. Its structure features a fluorophenyl group , a thiazole moiety , and an amide functional group , which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the fluorine atom enhances lipophilicity, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | Value |
|---|---|
| Molecular Weight | 305.35 g/mol |
| Melting Point | Not established |
| Solubility | Soluble in DMSO |
| LogP | 3.5 |
Research indicates that compounds with similar structures may interact with various biological targets, including enzymes and receptors involved in inflammation and cancer pathways. The thiazole moiety is often associated with anti-inflammatory and anticancer activities.
Anticancer Activity
Several studies have focused on the anticancer potential of thiazole derivatives. For instance, compounds sharing structural similarities with this compound have demonstrated significant cytotoxic effects against various cancer cell lines:
- Inhibition of Tumor Growth : In vitro studies showed that derivatives exhibited IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Mechanistic Insights : Compounds were found to induce apoptosis through the activation of caspases and the mitochondrial pathway.
Anti-inflammatory Activity
The compound's ability to modulate inflammatory pathways has been highlighted in various studies:
- Cytokine Inhibition : Research indicated that it could suppress the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Animal Studies : In vivo models demonstrated reduced paw edema in rats, suggesting anti-inflammatory efficacy.
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Study on Thiazole Derivatives :
- Fluorinated Compounds :
Comparison with Similar Compounds
Key Structural Features and Modifications
The compound’s structure can be dissected into three regions:
Thiazole core : Substituted at position 4 with pyridin-4-yl.
Amide chain : A butanamide group at position 2 of the thiazole.
4-Fluorophenylthio moiety : Attached via a sulfur atom to the butanamide chain.
Comparisons with analogs focus on variations in these regions, which influence physicochemical properties and target affinity.
Analog 1: GSK1570606A (2-(4-Fluorophenyl)-N-(4-(Pyridin-2-yl)Thiazol-2-yl)Acetamide)
Structural Differences :
- Thiazole substitution : Pyridin-2-yl vs. pyridin-4-yl.
- Amide chain : Acetamide (C2) vs. butanamide (C4).
- Linkage : Lacks the thioether group.
Functional Implications :
Analog 2: N-[2-Benzenesulfonyl-1-(4-Fluorophenyl)Ethylidene]-N′-[4-(4-Methoxyphenyl)Thiazol-2-yl]Hydrazine
Structural Differences :
- Core : Incorporates a hydrazine linker instead of an amide.
- Substituents : Benzenesulfonyl and 4-methoxyphenyl groups.
Functional Implications :
Analog 3: 2-(4-(4-Fluorophenyl)Piperazin-1-yl)-N-(4-(4-Methoxyphenyl)Thiazol-2-yl)Acetamide
Structural Differences :
- Amide chain : Includes a piperazine ring linked to 4-fluorophenyl.
- Thiazole substitution : 4-Methoxyphenyl vs. pyridin-4-yl.
Functional Implications :
Analog 4: 4-[Methyl-(4-Methylphenyl)Sulfonylamino]-N-(1,3-Thiazol-2-yl)Butanamide
Structural Differences :
- Sulfonamide group : Replaces the thioether linkage.
- Substituents : 4-Methylphenyl vs. 4-fluorophenyl.
Functional Implications :
- Sulfonamides are common in drugs due to their stability and hydrogen-bonding capacity.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
